7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
Overview
Description
7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-c]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The imidazo[1,5-c]pyrimidine scaffold is known for its versatility and has been extensively studied for its applications in drug development and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with glyoxal or its derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionspolar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted imidazo[1,5-c]pyrimidines, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another class of imidazo-pyrimidine compounds with similar structural features but different biological activities.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronics and medicinal chemistry.
Uniqueness
7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-8-2-1-5-3-7-4-9(5)6/h3-4H,1-2H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFYLSFUALTNAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N2C1=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363367 | |
Record name | 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14509-66-1 | |
Record name | 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14509-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one in the context of the research on Aplysina sponges?
A1: The research paper identifies this compound (3) as a known compound isolated alongside several other novel and known compounds from an Aplysina species sponge. The authors propose that this compound could be a bioconversion product of aerophobin-1 (7) when cleaved at the C-8–C-9 bond during the sponge's chemical defense mechanisms []. This suggests a potential pathway for the formation of this compound within the sponge and its possible role in the organism's defense strategy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.